Methylbenactyzine bromide

Description

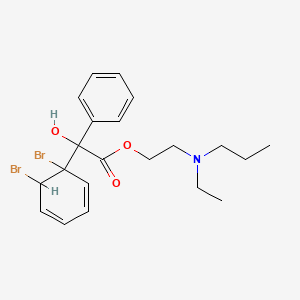

Methylbenactyzine bromide (CAS: 3166-62-9) is a quaternary ammonium compound with the molecular formula C₂₁H₂₈BrNO₃ and a molecular weight of 422.36 g/mol . It acts as a muscarinic acetylcholine receptor (mAChR) antagonist, primarily used as a spasmolytic agent for treating gastrointestinal spasms . Structurally, it consists of a diphenylglycolate ester linked to a diethylmethylammonium bromide group, conferring both anticholinergic activity and enhanced solubility in polar solvents like water and ethanol .

Key properties include:

- Solubility: Freely soluble in water, ethanol (95%), and acetic acid; slightly soluble in acetic anhydride .

- Analytical Identification: Characterized via thin-layer chromatography, ultraviolet-visible spectrophotometry, and titration with perchloric acid .

- Clinical Use: Marketed under names like Gastrimade and Noinarin, it is approved in China as an over-the-counter (OTC) medication for gastrointestinal disorders .

Properties

IUPAC Name |

2-[ethyl(propyl)amino]ethyl 2-(1,6-dibromocyclohexa-2,4-dien-1-yl)-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27Br2NO3/c1-3-14-24(4-2)15-16-27-19(25)21(26,17-10-6-5-7-11-17)20(23)13-9-8-12-18(20)22/h5-13,18,26H,3-4,14-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKAKXCJZYVJBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2(C=CC=CC2Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylbenactyzine bromide typically involves multiple steps:

Formation of the Aminoethyl Group: The initial step involves the reaction of ethylamine with propylamine to form the ethyl(propyl)amino group.

Bromination of Cyclohexadiene: Cyclohexadiene is brominated using bromine to introduce the dibromo groups at the 1 and 6 positions.

Esterification: The final step involves the esterification of the aminoethyl group with the dibromocyclohexadiene derivative and phenylacetic acid under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. This could include:

Continuous Flow Reactors: To ensure consistent reaction conditions and improve safety.

Catalysts: Use of catalysts to increase reaction rates and selectivity.

Purification Techniques: Advanced purification techniques such as chromatography and crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methylbenactyzine bromide can undergo various types of chemical reactions:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The dibromo groups can be reduced to form a cyclohexadiene derivative.

Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of cyclohexadiene derivatives.

Substitution: Formation of substituted cyclohexadiene derivatives.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Biochemical Studies: Used in the study of enzyme mechanisms and protein interactions.

Medicine

Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.

Industry

Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methylbenactyzine bromide involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The dibromo groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Benactyzine Derivatives

Benactyzine Hydrochloride (CAS: 57-37-4)

- Molecular Formula: C₂₀H₂₅NO₃·HCl

- Mechanism : Tertiary ammonium compound with mAChR antagonism , similar to methylbenactyzine bromide but lacks the quaternary methyl-bromide group .

- Key Differences: Solubility: Less polar than this compound due to the absence of a permanent positive charge, reducing water solubility.

This compound vs. Benactyzine Hydrochloride

| Parameter | This compound | Benactyzine Hydrochloride |

|---|---|---|

| Molecular Weight | 422.36 g/mol | 375.88 g/mol |

| Charge at Physiological pH | Permanent positive (quaternary) | Protonated (tertiary) |

| CNS Penetration | Minimal | Significant |

| Primary Use | Gastrointestinal spasm relief | Anticholinergic (limited use due to CNS effects) |

Sepantronium Bromide (YM-155)

- Molecular Formula : C₂₀H₁₉BrN₄O₃

- Mechanism : Survivin inhibitor (IC₅₀ = 0.54 nM) targeting cancer cell apoptosis .

- Key Differences: Application: Used in oncology to suppress survivin protein expression, enhancing radiation sensitivity in non-small cell lung cancer (NSCLC) . Pharmacokinetics: Demonstrated high tumor tissue distribution in xenograft models (80% tumor growth inhibition at 5 mg/kg) .

Comparative Pharmacological Data

Methyl Bromide (CH₃Br)

- Molecular Formula : CH₃Br

- Mechanism : Alkylating agent causing neurotoxicity via lipid membrane disruption and protein denaturation .

- Toxicity Profile: Acute exposure leads to delayed CNS effects (seizures, pulmonary edema) and dermal corrosion .

Structural and Functional Contrast

| Parameter | This compound | Methyl Bromide |

|---|---|---|

| Chemical Class | Quaternary ammonium bromide | Simple alkyl bromide |

| Bioactivity | Receptor-specific antagonism | Non-specific alkylation |

| Regulatory Status | OTC medication (China) | Restricted use (EPA) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.